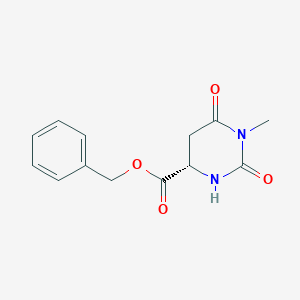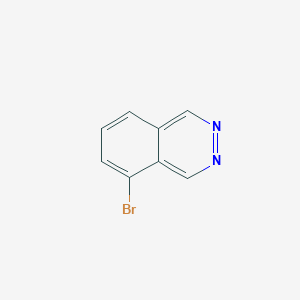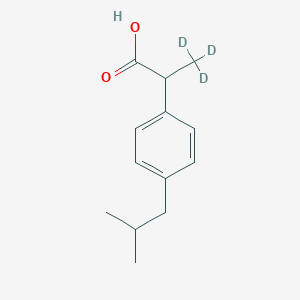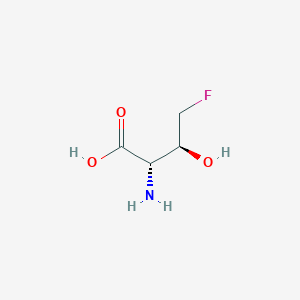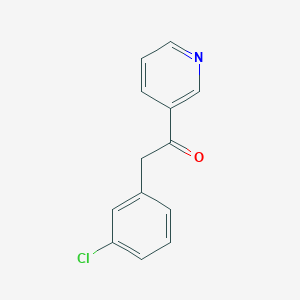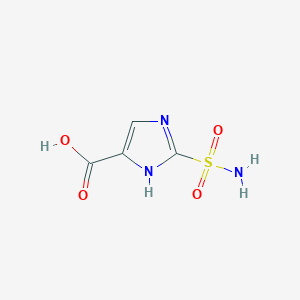
2-sulfamoyl-1H-imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-sulfamoyl-1H-imidazole-5-carboxylic acid (SICA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. SICA is a sulfonamide derivative that possesses a unique molecular structure, which makes it an excellent candidate for various biological and chemical processes.
Mechanism Of Action
The mechanism of action of 2-sulfamoyl-1H-imidazole-5-carboxylic acid is primarily based on its ability to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. The compound achieves this by binding to the active site of the enzyme, thereby preventing the substrate from accessing the enzyme's catalytic site. The inhibition of these enzymes can lead to various physiological effects, including a reduction in blood pressure and a decrease in the production of cerebrospinal fluid.
Biochemical And Physiological Effects
2-sulfamoyl-1H-imidazole-5-carboxylic acid has been shown to possess various biochemical and physiological effects, including the inhibition of carbonic anhydrase and acetylcholinesterase. The compound has also been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including Alzheimer's disease and cancer.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-sulfamoyl-1H-imidazole-5-carboxylic acid in lab experiments is its ability to act as a potent inhibitor of various enzymes. This property makes it an excellent tool for studying enzyme kinetics and protein structure determination. However, one of the limitations of using 2-sulfamoyl-1H-imidazole-5-carboxylic acid in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of 2-sulfamoyl-1H-imidazole-5-carboxylic acid, including the investigation of its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Further research is also needed to determine the optimal conditions for the synthesis of 2-sulfamoyl-1H-imidazole-5-carboxylic acid, as well as its potential applications in various chemical and biological processes.
Conclusion:
In conclusion, 2-sulfamoyl-1H-imidazole-5-carboxylic acid is a chemical compound that has significant potential in various scientific research applications. The compound's ability to act as a potent inhibitor of various enzymes makes it an excellent tool for studying enzyme kinetics and protein structure determination. Further research is needed to determine the optimal conditions for the synthesis of 2-sulfamoyl-1H-imidazole-5-carboxylic acid, as well as its potential applications in various chemical and biological processes.
Synthesis Methods
The synthesis of 2-sulfamoyl-1H-imidazole-5-carboxylic acid can be achieved through various methods, including the reaction of imidazole-5-carboxylic acid with sulfamic acid in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions, and the yield of 2-sulfamoyl-1H-imidazole-5-carboxylic acid can be optimized through various parameters, including temperature, pressure, and reaction time.
Scientific Research Applications
2-sulfamoyl-1H-imidazole-5-carboxylic acid has found extensive applications in scientific research, primarily due to its ability to act as a potent inhibitor of various enzymes. The compound has been studied for its potential use in the treatment of various diseases, including cancer, malaria, and bacterial infections. 2-sulfamoyl-1H-imidazole-5-carboxylic acid has also been used as a tool in various biochemical assays, including enzyme kinetics and protein structure determination.
properties
CAS RN |
103054-45-1 |
|---|---|
Product Name |
2-sulfamoyl-1H-imidazole-5-carboxylic acid |
Molecular Formula |
C4H5N3O4S |
Molecular Weight |
191.17 g/mol |
IUPAC Name |
2-sulfamoyl-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C4H5N3O4S/c5-12(10,11)4-6-1-2(7-4)3(8)9/h1H,(H,6,7)(H,8,9)(H2,5,10,11) |
InChI Key |
XRQNHQCPCJANBN-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=N1)S(=O)(=O)N)C(=O)O |
Canonical SMILES |
C1=C(NC(=N1)S(=O)(=O)N)C(=O)O |
synonyms |
1H-Imidazole-4-carboxylicacid,2-(aminosulfonyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



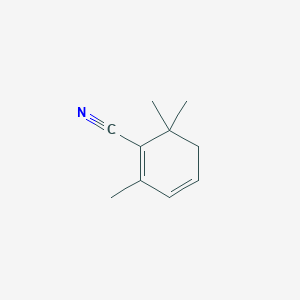
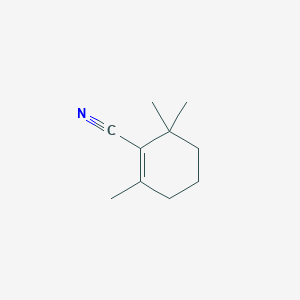
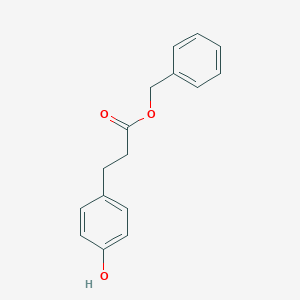
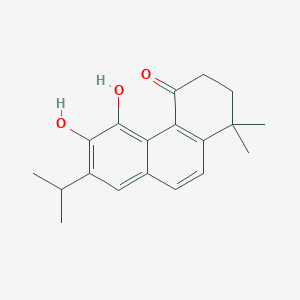
![6,22-Dihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),5(10),6,8-pentaene-4,11,17-trione](/img/structure/B18664.png)
